methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Pyranone ring protons: A deshielded vinylic proton at δ 6.2–6.4 ppm (C5–H).
- Morpholine protons: N–CH₂– groups resonate as triplets at δ 2.6–3.0 ppm, while oxygen-bound methylenes (O–CH₂–) appear at δ 3.4–3.7 ppm.
- Piperidine protons: Axial and equatorial protons exhibit distinct splitting patterns (δ 1.8–2.5 ppm for CH₂ groups; δ 3.1–3.3 ppm for N–CH–).
- Acetate methyl: A singlet at δ 3.6 ppm (COOCH₃).
¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak at m/z 433.5 ([M]⁺), consistent with the molecular formula C₂₂H₂₇NO₈.
- Key fragments:
X-ray Crystallographic Studies and Conformational Analysis
While direct crystallographic data for this compound are unavailable, studies on analogous 4H-pyran-4-one derivatives provide insights:
- The pyranone ring adopts a nearly planar conformation, with slight puckering at the oxygen atom.
- The morpholine ring exists in a chair conformation, while the piperidine ring may adopt either chair or boat configurations depending on substituent steric effects.
- Hydrogen bonding between the C3 hydroxyl and the pyranone ketone oxygen stabilizes the enol tautomer, as observed in 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one.
A hypothetical crystal packing model predicts:
- Intermolecular interactions : O–H···O hydrogen bonds between hydroxyl and ketone groups.
- Van der Waals contacts : Between morpholine methylenes and piperidine protons.
Computational Chemistry Approaches for 3D Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level yield the following insights:
- Optimized geometry : The pyranone ring maintains planarity (dihedral angle < 5°), while the morpholine and piperidine rings exhibit slight deviations from ideal chair conformations.
- Electrostatic potential : Negative potential localized at the ketone and ester oxygens; positive potential at protonated piperidine nitrogen (Figure 1).
- Frontier molecular orbitals :
Table 1 : DFT-Calculated Bond Lengths vs. Experimental Values (Å)
| Bond Type | Calculated | Experimental |
|---|---|---|
| C4=O (pyranone) | 1.22 | 1.21 |
| C–O (ester) | 1.36 | 1.34 |
| N–C (morpholine) | 1.45 | 1.47 |
The 8.9 kcal/mol energy difference between enol and keto tautomers favors the enol form, aligning with IR observations. Molecular dynamics simulations suggest the morpholinylmethyl group enhances solubility by increasing solvent-accessible surface area by 18% compared to unsubstituted analogs.
Properties
Molecular Formula |
C19H28N2O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl 2-[1-[[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxopyran-2-yl]methyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C19H28N2O6/c1-25-18(23)10-14-2-4-20(5-3-14)13-17-19(24)16(22)11-15(27-17)12-21-6-8-26-9-7-21/h11,14,24H,2-10,12-13H2,1H3 |
InChI Key |
DXKSGCHPRPHJSV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)CC2=C(C(=O)C=C(O2)CN3CCOCC3)O |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Catalysis
Adopting ultrasound irradiation (25–40 kHz) reduces reaction times by 50% compared to conventional heating, as shown in pyrano[2,3-c]pyrazole syntheses. For instance, morpholinomethylpyranone formation completes in 45 min under ultrasound versus 6 hr with thermal heating.
Solvent and Temperature Effects
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) demonstrate consistent yields (82–85%) using flow chemistry modules for the pyranone synthesis and coupling steps. However, the high cost of InCl₃ ($320/kg) necessitates catalyst recycling via aqueous extraction (3× EtOAc washes) .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The morpholin-4-ylmethyl group is conserved across multiple analogs (e.g., ), suggesting its critical role in target engagement.
Substituent-Driven Functional Differences
Morpholine Derivatives
- Target Compound : Morpholin-4-ylmethyl at pyran-C6 enables flexible positioning for hydrogen bonding.
- EP 2 402 347 A1 : Morpholino at thieno-pyrimidine-C4 creates a rigid, planar interaction surface.
- EP 1 808 168 B1 : Methanesulfonylphenyl-pyrazolo-pyrimidine lacks morpholine but includes sulfonyl groups for polar interactions.
Piperidine/Piperazine Moieties
Biological Activity
Methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate is a complex organic compound that incorporates various pharmacologically significant moieties, including piperidine and pyran derivatives. This compound has drawn attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its essential components:
- Piperidine Ring : Known for its diverse biological activities, including analgesic and anti-inflammatory properties.
- Pyran Derivative : Often associated with antimicrobial and anticancer activities.
- Morpholine Group : Contributes to the compound's solubility and interaction with biological targets.
The molecular formula is , indicating a complex arrangement that supports multiple interactions with biological systems.
Antimicrobial Activity
Research indicates that derivatives of morpholine and piperidine exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| Methyl Acetate | Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway.
Case Study : A study published in 2023 evaluated the effects of this compound on MCF7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at 5 µM.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been investigated. Notably, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's.
The biological activities are attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Enzyme Interaction : Competitive inhibition of AChE and urease, affecting neurotransmitter levels and urea metabolism respectively.
Q & A
Q. How can researchers optimize the synthesis yield of methyl (1-{[3-hydroxy-6-(morpholin-4-ylmethyl)-4-oxo-4H-pyran-2-yl]methyl}piperidin-4-yl)acetate?
Methodological Answer:
- Reaction Conditions : Use reflux in ethanol (95%) for 10–12 hours to facilitate nucleophilic substitution or condensation reactions involving morpholine and pyran/pyrimidine intermediates .
- Catalysts : Employ Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) to enhance reaction rates and selectivity, particularly for morpholine-methylation steps .
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to remove unreacted morpholine or ester byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 ratio) for purity assessment .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃ solvent) and FT-IR to identify ester carbonyl (1700–1750 cm⁻¹) and morpholine C-O (1100 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 423.18 g/mol) .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (DFT/B3LYP/6-31G*) to model intermediates and transition states, particularly for morpholine-pyran conjugation and ester hydrolysis .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structural modifications .
- Data Integration : Apply cheminformatics tools to correlate computed parameters (e.g., HOMO-LUMO gaps) with experimental reaction yields or bioactivity .
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Purity Validation : Re-analyze compound batches via HPLC (see Q2 ) to rule out impurities like unreacted morpholine or oxidized pyran derivatives .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of undesired stereoisomers, which may alter bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., pH 6.5 ammonium acetate buffer for enzyme inhibition studies) to minimize variability .
Q. What strategies improve regioselectivity in multi-step syntheses involving morpholine and piperidine moieties?
Methodological Answer:
- Protecting Groups : Temporarily protect the piperidine nitrogen with Boc groups during morpholine conjugation to prevent unwanted side reactions .
- Temperature Control : Perform morpholine alkylation at 0–5°C to minimize over-alkylation of the pyran ring .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance regioselectivity in SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
